![molecular formula C19H21N3O3 B10975528 4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide](/img/structure/B10975528.png)
4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide
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Overview
Description
4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide typically involves the reaction of piperidine with benzyl chloride and 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 4-benzyl-N-(4-aminophenyl)piperidine-1-carboxamide.
Reduction: 4-carboxy-N-(4-nitrophenyl)piperidine-1-carboxamide.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and preventing the progression of certain biochemical pathways. In the case of receptors, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide.
- 4-benzyl-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide .
Uniqueness
4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C19H21N3O3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C19H21N3O3/c23-19(20-17-6-8-18(9-7-17)22(24)25)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,20,23) |
InChI Key |
IOTWCJJUAOLVPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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